2-(5-Fluoro-2-methoxyphenyl)oxirane

Physicochemical property Lipophilicity Drug-likeness

This racemic 5-fluoro-2-methoxyphenyl oxirane is the superior electrophilic partner for medicinal chemistry and PET tracer programs where both target potency and metabolic stability are critical. Its unique substitution pattern—electron-withdrawing fluorine para to the epoxide and resonance-donating ortho-methoxy—drives predictable benzylic regioselectivity in nucleophilic ring-opening, delivering fluorinated β-amino alcohols that outperform non-fluorinated analogs in COX-2 inhibition (IC50 = 0.12 μM) and gastrointestinal safety. The fluorine handle also enables direct ¹⁸F isotopic labeling for PET imaging, a capability absent in non-fluorinated oxiranes, while the ¹⁹F NMR tag simplifies chiral amine analysis. Choose this building block to avoid the compromised synthetic outcomes and reduced biological activity inherent to structurally similar but electronically distinct analogs.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 1226365-05-4
Cat. No. B1446612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-2-methoxyphenyl)oxirane
CAS1226365-05-4
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2CO2
InChIInChI=1S/C9H9FO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3
InChIKeyULRNCTGIUAGBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4): A Fluorinated Epoxide Building Block for Asymmetric Synthesis and Drug Discovery


2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) is a fluorinated aromatic epoxide building block with molecular formula C9H9FO2 and molecular weight 168.16 g/mol . The compound features an oxirane (epoxide) ring attached to a 5-fluoro-2-methoxyphenyl moiety, where the electron-withdrawing fluorine atom and electron-donating methoxy group modulate both electronic properties and reactivity [1]. As a racemic mixture, this compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex fluorinated molecular architectures via nucleophilic ring-opening reactions. It is also the racemic counterpart to its chiral (S)-enantiomer (CAS 2227851-42-3), which is employed in stereoselective applications requiring defined absolute configuration [2].

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-(5-Fluoro-2-methoxyphenyl)oxirane from Non-Fluorinated and Positional Analogs


Substitution of 2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) with structurally similar aryl oxiranes is not scientifically equivalent due to the unique electronic and stereoelectronic profile conferred by the 5-fluoro-2-methoxy substitution pattern. The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect while simultaneously serving as a hydrogen-bond acceptor, modulating the electrophilicity of the oxirane ring and the regioselectivity of nucleophilic ring-opening . The ortho-methoxy group introduces both steric hindrance and resonance electron donation, which collectively alter reaction kinetics, regiochemical outcomes, and the pharmacokinetic properties of downstream derivatives compared to non-fluorinated analogs such as 2-(2-methoxyphenyl)oxirane (MW 150.18) or positional isomers with fluorine at alternative ring positions . The quantified differences presented below substantiate that procurement decisions based solely on structural similarity without reference to these specific substituent effects risk compromised synthetic outcomes and biological activity in the final molecular entity.

Quantitative Differentiation of 2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4): Procurement-Relevant Comparative Evidence


Fluorine Substitution Increases Molecular Weight and Lipophilicity Relative to Non-Fluorinated Analog

2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) exhibits quantifiably distinct physicochemical properties compared to its non-fluorinated analog 2-(2-methoxyphenyl)oxirane (CAS 62717-78-6). The introduction of fluorine at the 5-position increases molecular weight from 150.18 to 168.16 g/mol and raises the calculated partition coefficient (XLogP3) from 1.2 to 1.5, reflecting enhanced lipophilicity [1]. This difference affects chromatographic behavior, membrane permeability predictions, and solubility in organic reaction media—parameters directly relevant to both synthetic planning and analytical method development.

Physicochemical property Lipophilicity Drug-likeness

Enantiomer Purity: Racemic Compound Provides Cost Advantage Over Chiral (S)-Enantiomer for Non-Stereoselective Applications

A direct procurement-relevant differentiation exists between racemic 2-(5-fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) and its enantiopure (S)-isomer, (2S)-2-(5-fluoro-2-methoxyphenyl)oxirane (CAS 2227851-42-3). The racemic compound is commercially available at ≥95% purity from multiple suppliers, while the (S)-enantiomer requires specialized chiral synthesis or resolution, yielding enantiomeric excess >99% but at a significant cost premium [1]. This cost differential (racemic vs. chiral) is quantitatively reflected in supplier pricing structures and should inform procurement decisions based on stereochemical requirements of the downstream application.

Stereochemistry Procurement cost Asymmetric synthesis

Fluorine Substitution Enhances Electrophilicity of Oxirane Ring via Inductive Effect

The 5-fluoro substituent on the aromatic ring exerts an electron-withdrawing inductive effect that increases the electrophilic character of the adjacent oxirane ring relative to non-fluorinated phenyl oxiranes. This electronic modulation accelerates nucleophilic ring-opening reactions and alters regioselectivity patterns, as documented in comparative studies of fluorinated versus non-fluorinated styrene oxides . The methoxy group at the 2-position further contributes to electronic tuning through resonance donation, creating a distinctive push-pull electronic system not present in simple phenyl oxirane derivatives.

Reactivity Electrophilicity Ring-opening kinetics

Derivative COX-2 Inhibitory Activity: Fluoro-Methoxy Substitution Pattern Supports Potent Anti-Inflammatory Activity

Derivatives synthesized from (2S)-2-(5-fluoro-2-methoxyphenyl)oxirane—the enantiopure counterpart of the target racemic compound—have demonstrated potent and selective COX-2 inhibitory activity. A 2024 study reported that compounds derived from this scaffold exhibit COX-2 inhibition with IC50 = 0.12 μM, coupled with improved gastrointestinal safety profiles compared to traditional non-selective NSAIDs [1]. The fluoro-methoxy substitution pattern is specifically implicated in conferring both potency and selectivity, with the fluorine atom contributing to metabolic stability and target engagement [1].

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Optimal Application Scenarios for 2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) Based on Quantified Differentiation


Synthesis of Fluorinated β-Amino Alcohols via Regioselective Epoxide Ring-Opening

The enhanced electrophilicity of 2-(5-fluoro-2-methoxyphenyl)oxirane, driven by the electron-withdrawing fluorine substituent, makes it an ideal electrophilic partner in nucleophilic ring-opening reactions with amines . This application yields fluorinated β-amino alcohols—privileged scaffolds in medicinal chemistry—with predictable regioselectivity favoring attack at the benzylic position. The racemic nature of CAS 1226365-05-4 is suitable for this application unless stereochemical control of the amino alcohol product is explicitly required. The 5-fluoro-2-methoxyphenyl motif confers enhanced metabolic stability to the resulting β-amino alcohols compared to non-fluorinated analogs .

COX-2 Inhibitor Development and Anti-Inflammatory Drug Discovery Programs

Derivatives of the 5-fluoro-2-methoxyphenyl oxirane scaffold have demonstrated potent COX-2 inhibition (IC50 = 0.12 μM) with improved gastrointestinal safety profiles relative to traditional NSAIDs . This building block is therefore particularly suited for medicinal chemistry programs targeting selective COX-2 inhibition. The 5-fluoro-2-methoxy substitution pattern contributes to both target potency and metabolic stability, providing a differentiated starting point for structure-activity relationship studies. Procurement of the racemic compound (CAS 1226365-05-4) is appropriate for initial SAR exploration and hit-to-lead optimization, whereas the enantiopure (S)-isomer may be reserved for lead optimization when stereochemistry is established as critical to activity .

Radioligand Precursor Synthesis for PET Imaging Applications

The 5-fluoro-2-methoxyphenyl motif serves as an effective precursor for radioligand development, with fluorine-18 (¹⁸F) incorporation enabling positron emission tomography (PET) imaging applications . The oxirane ring provides a versatile handle for covalent attachment to targeting moieties or scaffold elaboration, while the aromatic fluorine atom serves as the site for isotopic labeling . This application leverages both the fluorine substitution (essential for PET imaging) and the reactive epoxide functionality of CAS 1226365-05-4, differentiating it from non-fluorinated oxirane building blocks that lack this imaging capability.

Scalemic Amine Analysis via Diastereomeric Derivatization

2-(5-Fluoro-2-methoxyphenyl)oxirane reacts with α-chiral primary and secondary amines via regioselective ring-opening to form diastereomeric amino alcohol products . These diastereomers are readily identified and quantified by NMR and HPLC, enabling the analysis of scalemic (non-racemic) amine mixtures . This analytical application is uniquely enabled by the combination of the reactive oxirane ring and the fluorine atom, which provides a distinctive ¹⁹F NMR handle for quantification and diastereomeric differentiation. Non-fluorinated oxiranes lack this spectroscopic advantage for amine analysis .

Technical Documentation Hub

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